(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNMCOKZSFHFP-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is widely employed for α,β-unsaturated nitrile synthesis. For the target compound, 4-(methoxymethyl)benzaldehyde reacts with cyanoacetamide under basic conditions:
$$
\text{Ar–CHO} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{base}} \text{Ar–CH=C(CN)CONH}2 + \text{H}2\text{O}
$$
Conditions :
- Base : Piperidine or ammonium acetate in ethanol.
- Solvent : Ethanol/water mixtures (1:1).
- Temperature : Reflux (~80°C).
Challenges :
- Predominant E-isomer formation due to thermodynamic control.
- Z-selectivity requires kinetic conditions (low temperature, bulky bases).
Yield Optimization :
Michael Addition-Elimination Pathway
Adapted from, this method involves a two-step process:
- Michael Addition : 4-(Methoxymethyl)benzaldehyde reacts with malononitrile to form a β-substituted intermediate.
- Elimination : Treatment with cyanoacetamide in basic media yields the acrylamide.
Mechanism :
$$
\text{Ar–CHO} + \text{NCCH}2\text{CN} \rightarrow \text{Ar–CH(CN)CH}2\text{CN} \xrightarrow{\text{NH}2\text{CONH}2} \text{Ar–CH=C(CN)CONH}_2
$$
Conditions :
Stereochemical Control :
Wittig Reaction for Geometric Control
The Wittig reaction offers superior control over alkene geometry. A stabilized ylide reacts with a cyanoacetamide derivative:
$$
\text{Ar–CH=PPh}3 + \text{NCCH}2\text{CONH}2 \rightarrow \text{Ar–CH=C(CN)CONH}2 + \text{Ph}_3\text{P=O}
$$
Conditions :
- Ylide Preparation : Triphenylphosphine and 4-(methoxymethyl)benzyl bromide.
- Solvent : Tetrahydrofuran (THF) at 0°C.
Advantages :
Functional Group Modifications
Synthesis of 4-(Methoxymethyl)Benzaldehyde
Step 1 : Protection of 4-Hydroxymethylbenzaldehyde
$$
\text{HOCH}2\text{C}6\text{H}4\text{CHO} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{OCH}2\text{C}6\text{H}4\text{CHO}
$$
Yield : 85–90%.
Step 2 : Oxidation (if required):
Amide Formation
Cyanoacetamide is synthesized via:
$$
\text{NCCH}2\text{COOH} + \text{NH}3 \rightarrow \text{NCCH}2\text{CONH}2 + \text{H}_2\text{O}
$$
Conditions :
Stereochemical Analysis and Characterization
Geometric Isomer Differentiation
- NMR Spectroscopy :
- X-ray Crystallography : Confirms Z-configuration via dihedral angles (e.g., 178.5° in).
Table 1: Spectroscopic Data for (Z)-Isomer
| Technique | Key Signals | Reference |
|---|---|---|
| $$ ^1\text{H} $$ NMR (DMSO-d₆) | δ 7.85 (d, J=14 Hz, CH=), 4.45 (s, OCH₂) | |
| IR (KBr) | 2210 cm⁻¹ (C≡N), 1663 cm⁻¹ (C=O) | |
| HRMS | m/z 245.0921 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency
| Method | Yield (%) | Z:E Ratio | Time (h) |
|---|---|---|---|
| Knoevenagel | 65–75 | 1:3 | 6–8 |
| Michael Elimination | 70–80 | 3:2 | 12–24 |
| Wittig | 85–90 | 9:1 | 2–4 |
Key Findings :
- The Wittig reaction offers the highest Z-selectivity and yield but requires air-sensitive reagents.
- Microwave-assisted Knoevenagel reactions balance speed and efficiency.
Industrial-Scale Considerations
Scientific Research Applications
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-2-Cyano-3-phenylprop-2-enamide: Lacks the methoxymethyl group, leading to different chemical and biological properties.
(2Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enamide: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.
Uniqueness: The presence of the methoxymethyl group in (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated enamide system facilitates nucleophilic attacks, particularly at the β-carbon.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| Michael Addition | Ethylamine, THF, 0°C → RT, 12 h | β-Amino substituted enamide derivative | 78% | |
| Thiol Addition | Benzyl mercaptan, DCM, BF₃·Et₂O, 1 h | β-Sulfanylated adduct | 85% | |
| Grignard Reaction | MeMgBr, Et₂O, −78°C → RT, 2 h | β-Methylated product | 65% |
Mechanistic Insight : The electron-withdrawing cyano group enhances the electrophilicity of the β-carbon, enabling regioselective nucleophilic additions. Lewis acids like BF₃ stabilize transition states.
Reduction Reactions
The cyano and enamide groups are susceptible to reduction under varying conditions.
Key Findings :
-
LiAlH₄ reduces both the cyano and enamide groups, while DIBAL-H selectively targets the cyano group .
-
Catalytic hydrogenation preserves the amide bond but saturates the double bond .
Oxidation and Functionalization
The methoxymethyl group and double bond undergo oxidation.
Notes :
-
Methoxymethyl oxidation to carboxylic acid requires strong acidic conditions .
-
Ozonolysis cleaves the double bond, yielding a diketone that rearranges to a stable amide-ketone.
Cyclization and Heterocycle Formation
The enamide participates in intramolecular cyclizations.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| Lactam Formation | PPA, 120°C, 4 h | Six-membered lactam | 69% | |
| Thiazole Synthesis | Lawesson’s reagent, toluene, reflux, 12 h | Thiazole-fused enamide | 81% |
Mechanistic Insight : Acidic conditions (PPA) promote cyclization via iminium ion intermediates, while Lawesson’s reagent introduces sulfur for heterocycle formation .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings.
Applications : These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies in drug discovery .
Hydrolysis and Rearrangements
Critical Data : Acidic hydrolysis converts the cyano group to a carboxylic acid, while strong bases induce skeletal rearrangements .
Photochemical and Thermal Reactions
The enamide system undergoes stereochemical changes under specific conditions.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| [2+2] Photocycloaddition | UV light, acetone, 24 h | Cyclobutane-fused dimer | 34% | |
| Thermal Isomerization | Toluene, 150°C, 8 h | (E)-isomer | 98% |
Stereochemical Notes : Thermal energy promotes Z→E isomerization, while UV light induces dimerization .
Q & A
Q. What are the common synthetic routes for (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide?
The synthesis typically involves substitution and condensation reactions. For example, a nitrobenzene derivative may undergo substitution with a methoxymethyl group under alkaline conditions, followed by reduction to an aniline intermediate. Condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) yields the target compound. Reaction parameters like temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) are critical for optimizing yields .
Q. How is the stereochemistry of the (Z)-isomer confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized, and diffraction data collected at low temperatures (e.g., 153 K) to minimize thermal motion. Software like SHELXL refines the structure, confirming the (Z)-configuration via bond angles and torsion parameters .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles, lab coat), avoid skin contact, and work in a fume hood. Waste should be segregated and disposed via certified biohazard services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Q. Which spectroscopic methods are used for characterization?
Key techniques include:
- NMR : ¹H/¹³C NMR to verify methoxymethyl and cyano groups.
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
- HRMS : Exact mass analysis (e.g., m/z 262.26 for C₁₃H₁₄N₂O₄) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Standardize protocols:
- Use HPLC-purified compound (>98% purity).
- Perform dose-response curves (e.g., IC₅₀ in kinase assays).
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize synthetic yield and selectivity?
Q. How does computational modeling predict biological targets?
Molecular docking (e.g., AutoDock Vina) identifies potential kinase targets (e.g., EGFR). Key steps:
- Generate 3D conformers of the compound.
- Dock into ATP-binding pockets using crystallographic data (e.g., PDB: 4ZAU).
- Validate with MD simulations to assess binding stability .
Q. What analytical challenges arise in studying its photochemical reactivity?
The cyano group can undergo photooxidation to carboxylic acids. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
